molecular formula C9H5N3O2 B063693 4-Hydroxy-3-oxoquinoxaline-2-carbonitrile CAS No. 160315-02-6

4-Hydroxy-3-oxoquinoxaline-2-carbonitrile

Cat. No.: B063693
CAS No.: 160315-02-6
M. Wt: 187.15 g/mol
InChI Key: YJPJNXNZNLGVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanoquinoxalinone-n-oxide is a heterocyclic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of the cyano group and the N-oxide functionality in cyanoquinoxalinone-n-oxide contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanoquinoxalinone-n-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands . Another approach involves the oxidation of tertiary nitrogen compounds to N-oxides using reagents such as sodium percarbonate, titanium silicalite, or sodium perborate in various solvents .

Industrial Production Methods

Industrial production of cyanoquinoxalinone-n-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow processes and packed-bed microreactors can be employed to enhance the scalability and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyanoquinoxalinone-n-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the N-oxide and cyano groups, which influence the compound’s reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-enol derivatives, while reduction reactions can produce the corresponding amines or hydroxylamines .

Scientific Research Applications

Cyanoquinoxalinone-n-oxide has a wide range of scientific research applications due to its unique chemical properties and biological activities. Some of the key applications include:

Comparison with Similar Compounds

Cyanoquinoxalinone-n-oxide can be compared with other quinoxaline derivatives, such as quinoxaline 1,4-di-N-oxides, which also exhibit a wide range of biological activities. Similar compounds include:

Cyanoquinoxalinone-n-oxide stands out due to its unique combination of the cyano group and N-oxide functionality, which imparts distinct chemical properties and reactivity compared to other quinoxaline derivatives.

Properties

CAS No.

160315-02-6

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

4-hydroxy-3-oxoquinoxaline-2-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-7-9(13)12(14)8-4-2-1-3-6(8)11-7/h1-4,14H

InChI Key

YJPJNXNZNLGVDR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)N2O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.